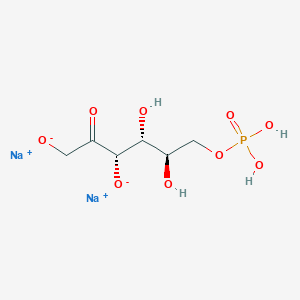

D-Fructose-6-phosphate (disodium) salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;(3S,4S,5R)-4,5-dihydroxy-2-oxo-6-phosphonooxyhexane-1,3-diolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h4-6,9,11H,1-2H2,(H2,12,13,14);;/q-2;2*+1/t4-,5-,6-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCUTLNWSBJTSG-CCXTYWFUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C[O-])[O-])O)O)OP(=O)(O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C[O-])[O-])O)O)OP(=O)(O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Na2O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Metabolic Switchboard: A Technical Guide to D-Fructose-6-Phosphate in Bacterial Physiology

Executive Summary

D-Fructose-6-phosphate (F6P) is not merely a glycolytic intermediate; it is the primary metabolic switchboard in bacterial physiology. It dictates the partition of carbon flux between energy generation (EMP pathway), reducing power synthesis (Pentose Phosphate Pathway), and structural integrity (Peptidoglycan/Biofilm biosynthesis).

For drug development professionals, F6P represents a critical node. The enzymes and riboregulators governing its consumption—specifically Glucosamine-6-phosphate synthase (GlmS) and Phosphofructokinase (PFK) —are high-value targets for next-generation antimicrobials. This guide dissects the mechanistic role of F6P, its regulatory architectures, and validated experimental workflows for its analysis.

Chemical & Thermodynamic Profile

F6P is a ketohexose phosphate. In aqueous solution, it exists primarily in the furanose ring form. Its position in metabolism is defined by its thermodynamic reversibility in isomerization but irreversibility in phosphorylation.

| Property | Value / Description | Biological Implication |

| Molecular Formula | Precursor for amino sugars ( | |

| Isomerization | Near-equilibrium; flux is driven by concentration gradients (mass action). | |

| Phosphorylation | Irreversible; the primary control point for glycolytic flux. | |

| Key Functional Group | C2 Keto group | Site of nucleophilic attack by glutamine amide nitrogen during peptidoglycan synthesis. |

The Central Metabolic Hub

F6P sits at the intersection of three major pathways. Its consumption is strictly prioritized based on the cell's immediate needs for ATP, NADPH, or cell wall precursors.

Glycolysis (EMP Pathway)

-

Enzyme: 6-phosphofructo-1-kinase (PFK).[1]

-

Mechanism: Phosphorylation of C1 to form Fructose-1,6-bisphosphate (FBP).[2]

-

Significance: This is the committed step of glycolysis. Once phosphorylated, the carbon is locked into catabolism for ATP production.

Pentose Phosphate Pathway (PPP)[3][4]

-

Enzymes: Transketolase (Tkt) and Transaldolase (Tal).[3]

-

Mechanism: F6P is regenerated from Glyceraldehyde-3-phosphate (GAP) and Sedoheptulose-7-phosphate in the non-oxidative branch.

-

Significance: Allows the recycling of pentoses back into hexoses for glycolysis or gluconeogenesis, essential for metabolic flexibility during growth on non-glucose carbon sources.

Gluconeogenesis[5]

-

Enzyme: Fructose-1,6-bisphosphatase (FBPase).[2]

-

Mechanism: Hydrolysis of the C1 phosphate of FBP to regenerate F6P.

-

Criticality: Essential for growth on acetate, glycerol, or succinate.

Visualization: The F6P Metabolic Switchboard

Figure 1: The Centrality of F6P. It bridges catabolism (Glycolysis), anabolism (Peptidoglycan), and redox balancing (PPP).

The Biosynthetic Gateway: Peptidoglycan Synthesis

For drug developers, the conversion of F6P to Glucosamine-6-phosphate (GlcN6P) is the most critical pathway.

-

Enzyme: L-glutamine:D-fructose-6-phosphate amidotransferase (GlmS).

-

Reaction: F6P + Glutamine

GlcN6P + Glutamate. -

Mechanism: The enzyme uses a channel to transport ammonia (generated from glutamine hydrolysis) to the F6P active site, converting the ketone at C2 to an amine.

-

Clinical Relevance: This is the first committed step in the synthesis of UDP-GlcNAc , the fundamental building block of bacterial peptidoglycan and Lipopolysaccharide (LPS). Inhibition of GlmS leads to cell lysis and death.

Regulatory Architectures

Bacteria employ distinct strategies to prevent "futile cycles" (simultaneous glycolysis and gluconeogenesis) and to balance cell wall synthesis with energy production.

Allosteric Control of Glycolysis (The PFK Node)

In bacteria like E. coli and Thermus thermophilus, PFK is the primary flux controller.

-

Inhibitor (PEP): Phosphoenolpyruvate (PEP) signals that downstream glycolysis is backed up. PEP binds allosterically to PFK, lowering its affinity for F6P.

-

Activator (ADP/GDP): High levels of ADP signal low energy charge, allosterically activating PFK to consume F6P and generate ATP.

Riboregulation of Cell Wall Synthesis (The GlmS Node)

Regulation of GlmS differs significantly between Gram-negative and Gram-positive bacteria, offering specific drug targeting opportunities.

| Organism Type | Regulator | Mechanism |

| Gram-Negative (E. coli) | sRNAs (GlmY, GlmZ) | GlmZ binds glmS mRNA to stimulate translation.[4] GlmY acts as a decoy, preventing degradation of GlmZ. High GlcN6P levels trigger GlmZ degradation.[5] |

| Gram-Positive (B. subtilis, S. aureus) | Ribozyme | The glmS mRNA contains a riboswitch in its 5' UTR.[6][5] Binding of GlcN6P (the product) induces self-cleavage of the mRNA, stopping translation. |

Visualization: Divergent Regulatory Logic

Figure 2: (Left) PFK is controlled by energy charge. (Right) glmS expression in Gram-positives is controlled by metabolite-induced RNA self-cleavage.[6][5]

Drug Development Vector: Targeting the glmS Ribozyme

The glmS ribozyme is a validated target for novel antibiotics because it is essential for Gram-positive pathogens (S. aureus, C. difficile) and has no human homolog.[7]

-

Strategy: Use Antisense Oligonucleotides (ASOs) or small molecules to mimic GlcN6P or bind the riboswitch, triggering premature mRNA cleavage.

-

Mechanism of Action: Inducing the ribozyme reduces GlmS protein levels

halts UDP-GlcNAc synthesis -

Advantages: High specificity (no off-target effects in humans) and low probability of cross-resistance with existing antibiotic classes.

Experimental Protocols

Metabolomics: Extraction of F6P from Bacterial Cultures

Quantitative analysis of F6P requires quenching metabolism immediately to prevent turnover by PFK or PGI.

Method: Cold Methanol Quenching

-

Harvest: Collect bacterial culture (

) by rapid filtration (0.2 -

Quench: Immediately transfer filter into -40°C 60% Methanol (v/v) . This stops enzymatic activity instantly.

-

Extraction:

-

Perform 3 freeze-thaw cycles (Liquid

/ Ice bath). -

Centrifuge at

for 10 min at -10°C. -

Collect supernatant.[8]

-

-

Analysis: Analyze via LC-MS/MS (HILIC column) or GC-MS (after methoximation/silylation).

Enzymatic Assay: PFK Activity

To measure flux through the F6P node, PFK activity is coupled to NADH oxidation.

Reaction Scheme:

-

F6P + ATP

FBP + ADP -

FBP

DHAP + GAP -

GAP

DHAP -

DHAP + NADH

Glycerol-3-P +

Protocol:

-

Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM

, 50 mM KCl. -

Coupling System: Add Aldolase (1 U), Triosephosphate Isomerase (TPI, 5 U), Glycerol-3-phosphate dehydrogenase (1 U), and NADH (0.2 mM).

-

Substrate: Add ATP (1 mM).

-

Start: Initiate with F6P (1-5 mM).

-

Detection: Monitor decrease in absorbance at 340 nm (NADH oxidation). Rate is proportional to PFK activity.

References

-

Role of Fructose-6-Phosphate in Bacterial Metabolism. Taylor & Francis. Available at: [Link]

-

Pentose Phosphate Pathway in Health and Disease. National Institutes of Health (PMC). Available at: [Link]

-

Targeting glmS Ribozyme with Chimeric Antisense Oligonucleotides for Antibacterial Drug Development. ACS Synthetic Biology. Available at: [Link]

-

Allosteric Regulation in Phosphofructokinase from Thermus thermophilus. PubMed Central. Available at: [Link]

-

Peptidoglycan: Structure, Synthesis, and Regulation. National Institutes of Health (PMC). Available at: [Link]

-

Optimization of a sample preparation method for the metabolomic analysis of clinically relevant bacteria. ResearchGate. Available at: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Fructose 6-phosphate - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. GlmS glucosamine-6-phosphate activated ribozyme - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Methodological & Application

Protocol for phosphofructokinase (PFK) activity assay using D-Fructose-6-phosphate

Topic: Protocol for Phosphofructokinase (PFK) Activity Assay using D-Fructose-6-phosphate Content Type: Detailed Application Note and Protocol

Application Note & Protocol

Abstract

Phosphofructokinase-1 (PFK-1) is the "gatekeeper" of glycolysis, catalyzing the irreversible conversion of D-Fructose-6-phosphate (F6P) to Fructose-1,6-bisphosphate (F1,6BP).[1][2][3][4][5][6] Because PFK-1 is the primary control point for glycolytic flux, it is a high-value target in oncology (Warburg effect modulation) and metabolic disease research. This guide details a specific, coupled-enzyme kinetic assay using the Aldolase/Triosephosphate Isomerase (TPI)/Glycerol-3-Phosphate Dehydrogenase (GPDH) system.[1] Unlike generic ATPase assays, this protocol specifically validates the production of F1,6BP, ensuring high specificity for PFK-1 activity screening and inhibitor profiling.

Introduction & Mechanistic Basis

1.1 Physiological Context

PFK-1 activity is tightly regulated by the energy status of the cell.[4] It is allosterically inhibited by high levels of ATP and citrate (signaling energy abundance) and activated by AMP and Fructose-2,6-bisphosphate (signaling energy demand). In drug development, measuring PFK-1 kinetics requires an assay that preserves these allosteric sensitivities while accurately quantifying reaction velocity.

1.2 Assay Principle: The Aldolase-Coupled System

To measure PFK-1 activity continuously, we couple the production of F1,6BP to the oxidation of NADH. This method is superior to Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupling for PFK-specific studies because it relies on the generation of the specific product, F1,6BP, rather than ADP, which can be generated by non-specific ATPases in crude samples.

The Reaction Cascade:

-

PFK-1 Step: Fructose-6-P + ATP

Fructose-1,6-bisphosphate + ADP[1] -

Aldolase Step: Fructose-1,6-bisphosphate

DHAP + GAP -

TPI Step: GAP

DHAP -

GPDH Step: 2 DHAP + 2 NADH + 2 H

Stoichiometry: For every 1 mole of F6P consumed, 2 moles of NADH are oxidized (assuming TPI is present and not rate-limiting). The rate of absorbance decrease at 340 nm is directly proportional to PFK-1 activity.

Figure 1: The Coupled Enzyme Reaction Pathway. PFK-1 activity drives a cascade resulting in the oxidation of 2 equivalents of NADH per reaction cycle.

Materials & Reagents

2.1 Buffer Composition

PFK-1 is pH-sensitive and unstable without specific ions. The following "Assay Buffer" is optimized for physiological relevance (pH 7.4) while ensuring maximal stability.

| Component | Concentration | Function |

| Tris-HCl (pH 7.4) | 50 mM | Maintains physiological pH. (HEPES is a valid alternative). |

| MgCl₂ | 5 mM | Essential cofactor for ATP-Mg²⁺ complex. |

| KCl | 100 mM | Monovalent cation activator for PFK-1.[7] |

| DTT | 1 mM | Prevents oxidation of enzyme sulfhydryl groups. |

| BSA | 0.1% (w/v) | Stabilizes protein and prevents surface adsorption. |

| Ammonium Sulfate | 2 mM | Optional: Can act as an activator for some mammalian isoforms. |

2.2 Substrates & Coupling Enzymes

-

D-Fructose-6-phosphate (F6P): 100 mM stock in Assay Buffer.

-

ATP: 100 mM stock in Assay Buffer (Adjust pH to 7.0 with NaOH if using free acid).

-

NADH: 10 mM stock (Freshly prepared, protect from light).

-

Auxiliary Enzyme Mix:

-

Aldolase (Rabbit Muscle): Final conc. 0.5 – 1.0 U/mL.

-

Triosephosphate Isomerase (TPI): Final conc. > 5 U/mL.

-

Glycerol-3-Phosphate Dehydrogenase (GPDH): Final conc. > 1 U/mL.[2]

-

Note: Commercial "Auxiliary Enzyme" blends often contain these three.

-

Experimental Protocol

3.1 Sample Preparation

-

Cell Lysates: Homogenize cells (

) in 200 µL ice-cold Assay Buffer. Centrifuge at 12,000 x g for 10 min at 4°C. Use supernatant immediately. -

Purified Enzyme: Dilute in Assay Buffer containing 1 mg/mL BSA to prevent denaturation.

3.2 Assay Setup (96-Well Plate)

Perform all steps on ice until the read begins. Pre-warm the plate reader to 25°C or 37°C (standardize temperature).

Reaction Mix (Per Well): Prepare a Master Mix to minimize pipetting errors. Volumes below are for one well (Total 200 µL).

| Reagent | Volume (µL) | Final Conc. |

| Assay Buffer | 140 µL | - |

| NADH (10 mM) | 4 µL | 0.2 mM |

| ATP (100 mM) | 2 µL | 1 mM (See Note 1) |

| Auxiliary Enzyme Mix | 4 µL | Excess (Units vary) |

| Sample (Enzyme Source) | 10 - 50 µL | Variable |

| D-Fructose-6-P (100 mM) | 10 µL | 5 mM (Start Reagent) |

-

Note 1 (ATP Inhibition): PFK-1 is inhibited by high ATP (>2 mM). For screening activation, use ~0.5 mM ATP. For Vmax, use 1 mM ATP + 0.1 mM AMP (activator) to relieve inhibition.

-

Control Wells:

-

Background Blank: No F6P (measures NADH oxidase activity).

-

No Enzyme Control: No Sample (measures spontaneous NADH degradation).

-

3.3 Kinetic Measurement

-

Add Sample and Reaction Mix (excluding F6P) to the wells.

-

Incubate for 5 minutes at assay temperature to consume any endogenous ADP or substrates.

-

Initiate reaction by adding Fructose-6-Phosphate .

-

Mix (shake mode on reader) for 5 seconds.

-

Measure Absorbance (OD340) every 20–30 seconds for 10–20 minutes.

Workflow Visualization

Figure 2: Experimental Workflow.[5] Critical step: Add F6P last to initiate the specific PFK reaction.

Data Analysis & Calculations

5.1 Calculation Logic

-

Determine Slope: Calculate the slope (

) from the linear portion of the curve (typically 2–10 mins). -

Correct for Background: Subtract the slope of the Background Blank (No F6P) from the Sample slope.

-

Calculate Activity: Use the Beer-Lambert Law.

Where:

-

1 Unit (U) = Amount of enzyme converting 1 µmol of F6P per minute.[6][7]

-

2 = Stoichiometric factor (2 NADH per F6P).

5.2 Specific Activity

Troubleshooting & Optimization (Expertise)

| Issue | Possible Cause | Solution |

| Non-Linear Rates (Lag Phase) | Coupling enzymes are rate-limiting. | Increase concentration of Aldolase/TPI/GPDH mix. Ensure reagents are not degraded.[4] |

| High Background (No F6P) | High endogenous NADH oxidase or ATPase activity. | Use purified samples or desalt lysates using a spin column (10kDa cutoff) to remove endogenous substrates.[5] |

| No Activity | Enzyme inhibition by ATP. | PFK-1 is inhibited by high ATP. Lower ATP to 0.5 mM or add 0.1 mM AMP (activator). |

| Signal Drift | Temperature fluctuation. | Ensure plate reader is pre-warmed.[3] PFK is highly temperature dependent ( |

References

-

Sigma-Aldrich. Phosphofructokinase (PFK) Activity Colorimetric Assay Kit Technical Bulletin. (Accessed 2026). Link

-

Li, H., et al. (2024). Analysis of phosphofructokinase-1 activity as affected by pH and ATP concentration.[1][2] Scientific Reports.[2] Link[2]

-

England, A., et al. (2014). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics. NIH PubMed Central. Link

-

Assay Genie. Phosphofructokinase (PFK) Activity Assay Protocol.Link[5]

-

Webb, B.A., et al. (2015). Biochemical and transcript level differences between the three human phosphofructokinases. NIH PubMed Central. Link

Sources

- 1. Analysis of phosphofructokinase-1 activity as affected by pH and ATP concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biopioneer.com.tw [biopioneer.com.tw]

- 4. originlab.in [originlab.in]

- 5. assaygenie.com [assaygenie.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. jarvm.com [jarvm.com]

- 8. Biochemical and transcript level differences between the three human phosphofructokinases show optimisation of each isoform for specific metabolic niches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio.libretexts.org [bio.libretexts.org]

Application Note: D-Fructose-6-Phosphate Disodium Salt as a Substrate for Aldolase Systems

This Application Note and Protocol Guide is designed for researchers and drug development professionals utilizing D-Fructose-6-phosphate (F6P) disodium salt . It addresses two distinct but critical applications:

-

Biocatalysis: Using Fructose-6-Phosphate Aldolase (FSA) for stereoselective synthesis and retro-aldol cleavage.[1]

-

Metabolic Profiling: Using F6P in coupled enzyme assays to quantify Phosphofructokinase (PFK) activity or F6P concentration via standard Fructose-1,6-bisphosphate Aldolase.

Part 1: Strategic Overview & Scientific Context

The Substrate: D-Fructose-6-Phosphate (F6P)

D-Fructose-6-phosphate is a pivotal intermediate in glycolysis and the pentose phosphate pathway.[2][3] While the canonical mammalian Fructose-1,6-bisphosphate Aldolase (Class I) requires bis-phosphorylation (FBP) for high-affinity cleavage, the microbial enzyme Fructose-6-Phosphate Aldolase (FSA) —specifically from E. coli—directly accepts F6P.

Key Distinction for Researchers:

-

If you are using Mammalian Aldolase (A, B, or C): F6P is not the direct substrate. It is used as the precursor in coupled assays (F6P

FBP -

If you are using Microbial FSA: F6P is the direct substrate for retro-aldol cleavage or the product of aldol addition. FSA is a powerful tool in drug development for synthesizing iminosugars and rare polyols without requiring expensive phosphorylated donors [1, 2].

Mechanism of Action[4]

-

Class I Aldolase (Mammalian): Utilizes a Schiff base mechanism (Lysine residue) to cleave FBP into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (G3P).

-

FSA (Microbial): Also utilizes a Schiff base mechanism (Lys85 in E. coli) but is unique because it tolerates non-phosphorylated donors (like Dihydroxyacetone, DHA). Cleavage of F6P by FSA yields DHA and G3P [3].[4]

Part 2: Visualizing the Pathways

The following diagram illustrates the two divergent workflows for F6P: the Direct Biocatalytic Route (FSA) and the Coupled Metabolic Route (Standard Aldolase).

Figure 1: Comparison of F6P utilization in direct FSA biocatalysis (Route A) vs. coupled metabolic assays (Route B).

Part 3: Detailed Protocols

Protocol A: Kinetic Assay for Fructose-6-Phosphate Aldolase (FSA)

Purpose: To determine the specific activity of FSA or mutant variants (e.g., FSA A129S) using F6P as a substrate in the retro-aldol direction. This is critical for validating enzyme quality before preparative synthesis.

Principle:

Reagents:

-

Buffer: 50 mM Glycylglycine or TEA buffer, pH 7.5 (avoid phosphate buffer if possible to reduce background, though GAPDH requires Pi).

-

Substrate: 50 mM D-Fructose-6-phosphate disodium salt (freshly prepared in water).

-

Cofactor: 10 mM NAD+.

-

Coupling Enzyme: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH, ~5 U/mL final).

-

Additive: 10 mM Sodium Arsenate (AsO4) or Phosphate. Note: Arsenate uncouples the GAPDH reaction, preventing product inhibition and linearizing kinetics, but is toxic. Phosphate is a safer alternative.

Step-by-Step Methodology:

-

Preparation:

-

Thaw F6P disodium salt and equilibrate to Room Temperature (RT).

-

Prepare a Master Mix (minus FSA) to ensure consistency.

-

-

Reaction Setup (Total Volume 1.0 mL):

Component Volume Final Conc. Buffer (pH 7.5) 880 µL 50 mM NAD+ (10 mM stock) 50 µL 0.5 mM Sodium Arsenate (100 mM) 10 µL 1 mM GAPDH (Lyophilized/Stock) 10 µL 5 Units F6P Substrate (50 mM) 40 µL 2 mM Incubate 5 min at 30°C to stabilize baseline | FSA Enzyme | 10 µL | ~0.1–1.0 µg |

-

Measurement:

-

Initiate reaction by adding FSA.

-

Immediately mix by inversion (cuvette) or shaking (plate reader).

-

Monitor Absorbance at 340 nm (

) for 5–10 minutes at 30°C.

-

-

Calculation:

-

Calculate slope (

) from the linear portion. -

Use Beer-Lambert Law (

).

-

Protocol B: Coupled Assay for PFK Activity (Standard Aldolase)

Purpose: To quantify Phosphofructokinase (PFK) activity or measure F6P concentration in cell lysates using standard Rabbit Muscle Aldolase.

Principle:

Reagents:

-

F6P Disodium Salt: Substrate.

-

ATP: Co-substrate for PFK.[2]

-

Auxiliary Enzymes: Aldolase (excess), Triosephosphate Isomerase (TPI), GAPDH.

Workflow:

-

Sample Prep: Homogenize tissue/cells in ice-cold PBS. Centrifuge at 13,000 x g to remove insolubles. Deproteinize using a 10 kDa spin filter if necessary to remove endogenous enzymes.

-

Blanking: Prepare a "NADH Blank" (Sample + Buffer, no enzymes) to account for background NADH/NADPH.

-

Reaction Mix:

-

Mix: Buffer + ATP (1 mM) + NADH (for reverse assay) or NAD+ (for forward assay) + Aldolase (1 U) + TPI/GAPDH mix.

-

Add F6P (substrate) to initiate.

-

-

Validation:

-

The reaction rate should be dependent on PFK concentration (if measuring enzyme) or F6P concentration (if measuring metabolite).

-

Control: Run a standard curve using known concentrations of F6P disodium salt (0–50 µM).

-

Part 4: Handling & Stability Data

D-Fructose-6-Phosphate Disodium Salt requires specific handling to maintain integrity for kinetic assays.

| Parameter | Specification | Causality/Reasoning |

| Storage | -20°C (Desiccated) | F6P is hygroscopic. Moisture absorption leads to hydrolysis of the phosphate ester, invalidating stoichiometric calculations [4, 5]. |

| Solubility | > 50 mg/mL in Water | Disodium salt is highly water-soluble. Do not heat to dissolve; heat promotes degradation. |

| Stability | pH 6.5 – 8.5 | Stable in neutral buffers. Acidic conditions (< pH 5) accelerate hydrolysis of the phosphate group. |

| Freeze/Thaw | Avoid repeated cycles | Aliquot stock solutions (e.g., 100 mM) into single-use tubes. Store aliquots at -20°C or -80°C. |

Troubleshooting Tip: If kinetic rates are lower than expected, check the F6P stock for hydrolysis (free phosphate assay). High background phosphate indicates degraded substrate.

References

-

Garrabou, X., et al. (2009). "D-Fructose-6-phosphate aldolase in organic synthesis: cascade chemical-enzymatic preparation of sugar-related polyhydroxylated compounds." Chemistry - A European Journal. Link

-

Ma, H., et al. (2018). "New Stereoselective Biocatalysts for Carboligation and Retro-Aldol Cleavage Reactions Derived from D-Fructose 6-Phosphate Aldolase." Biochemistry. Link

-

Schürmann, M., & Sprenger, G. A. (2001). "Fructose-6-phosphate aldolase is a novel class I aldolase from Escherichia coli and is related to a novel group of bacterial transaldolases." Journal of Biological Chemistry. Link

-

Sigma-Aldrich. (n.d.). "Fructose-6-Phosphate Assay Kit Technical Bulletin." Link

-

Thermo Fisher Scientific. (n.d.). "D-Fructose-6-phosphate disodium salt Safety Data Sheet." Link

Sources

- 1. New Stereoselective Biocatalysts for Carboligation and Retro-Aldol Cleavage Reactions Derived from d-Fructose 6-Phosphate Aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amplite® Colorimetric Fructose-6-Phosphate Activity Assay Kit | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: A Researcher's Guide to the Accurate Quantification of D-Fructose-6-Phosphate in Cellular and Tissue Samples

Abstract

D-Fructose-6-phosphate (F6P) is a pivotal metabolic intermediate situated at the crossroads of glycolysis, gluconeogenesis, and the pentose phosphate pathway.[1] Its cellular concentration is a dynamic indicator of glycolytic flux and overall energy metabolism, making its accurate quantification essential for research in areas such as oncology, metabolic disorders, and drug development.[1][2] This guide provides a comprehensive overview and detailed protocols for the reliable measurement of F6P in biological samples, including cell lysates and tissue homogenates. We will delve into the principles of common assay methodologies, with a primary focus on sensitive fluorescence-based enzymatic assays, and also discuss advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This document is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical steps necessary to achieve robust and reproducible F6P quantification.

Scientific Foundation: The Significance of Fructose-6-Phosphate

Fructose-6-phosphate holds a critical position in central carbon metabolism. It is formed from glucose-6-phosphate via the action of phosphoglucose isomerase and is subsequently phosphorylated to fructose-1,6-bisphosphate by phosphofructokinase, a key regulatory step in glycolysis. Beyond glycolysis, F6P can be shunted into the pentose phosphate pathway to generate precursors for nucleotide synthesis or can enter the hexosamine pathway, which is involved in protein modification.[1][3] Given that elevated F6P levels are often observed in rapidly proliferating cells, such as cancer cells, its quantification can provide valuable insights into cellular metabolic states.[1]

dot graph "Metabolic_Hub_F6P" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes G6P [label="Glucose-6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; F6P [label="D-Fructose-6-Phosphate", fillcolor="#FBBC05", fontcolor="#202124", peripheries=2]; F16BP [label="Fructose-1,6-Bisphosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; PPP [label="Pentose Phosphate\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycolysis [label="Glycolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Hexosamine [label="Hexosamine Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges G6P -- F6P [label="Phosphoglucose\nIsomerase", dir=both, color="#4285F4"]; F6P -- F16BP [label="Phosphofructokinase-1\n(PFK-1)", color="#EA4335"]; F16BP -- Glycolysis [color="#EA4335"]; F6P -- PPP [label=" ", color="#34A853"]; F6P -- Hexosamine [label="GFAT", color="#34A853"]; } Caption: Central role of Fructose-6-Phosphate (F6P) in metabolism.

Principles of F6P Quantification

The most common methods for F6P quantification rely on coupled enzymatic reactions that culminate in the production of a measurable signal (colorimetric, fluorometric, or absorbance-based).[1][4][5] Highly specific and sensitive methods like LC-MS/MS are also employed for comprehensive metabolic profiling.[2][6]

Enzymatic Assays: The Core Reaction

The foundational principle of these assays is a two-step enzymatic conversion.

-

Isomerization: F6P is converted to Glucose-6-Phosphate (G6P) by Phosphoglucose Isomerase (PGI), also referred to as a "Converter" enzyme in many commercial kits.[5][7]

-

Oxidation and Detection: The newly formed G6P is then oxidized by Glucose-6-Phosphate Dehydrogenase (G6PDH). This reaction is coupled to the reduction of a nicotinamide cofactor, typically NADP+ to NADPH.[5][7][8]

The amount of NADPH produced is directly proportional to the initial amount of F6P in the sample.

Signal Generation: From NADPH to a Measurable Output

While NADPH can be measured directly by its absorbance at 340 nm, this method often lacks the sensitivity required for biological samples with low F6P concentrations.[5][8] Therefore, more sensitive fluorometric or colorimetric methods are preferred.

-

Fluorometric Detection: The NADPH generated reduces a probe (e.g., resazurin) into a highly fluorescent product (e.g., resorufin).[1][4][8] This approach offers significantly higher sensitivity. The fluorescence is typically measured at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[1][4]

-

Colorimetric Detection: NADPH can reduce a tetrazolium salt, such as WST-1, to a colored formazan product, which can be quantified by measuring its absorbance.[8]

dot graph "Assay_Principle" { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes F6P [label="Fructose-6-Phosphate\n(Sample)", fillcolor="#FBBC05", fontcolor="#202124"]; G6P [label="Glucose-6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; G6PL [label="6-Phospho-D-gluconate", fillcolor="#F1F3F4", fontcolor="#202124"]; NADP [label="NADP+", fillcolor="#F1F3F4", fontcolor="#202124"]; NADPH [label="NADPH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Probe [label="Non-Fluorescent\nProbe", fillcolor="#F1F3F4", fontcolor="#202124"]; Fluor [label="Fluorescent\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signal [label="Measure Fluorescence\n(Ex/Em ~535/587 nm)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges F6P -> G6P [label="PGI / Converter", color="#EA4335"]; G6P -> G6PL [label="G6PDH", color="#EA4335"]; NADP -> NADPH [label="Reduction", color="#4285F4"]; G6P -> NADPH [style=invis]; // for layout NADPH -> Fluor [label="Probe Reduction", color="#34A853"]; Probe -> Fluor [style=invis]; // for layout Fluor -> Signal [color="#34A853"]; } Caption: Workflow of a coupled enzymatic fluorometric assay for F6P.

LC-MS/MS: The Gold Standard for Specificity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity.[2] This technique physically separates F6P from other metabolites via liquid chromatography before detecting and quantifying it based on its unique mass-to-charge ratio (m/z).[6] For F6P, detection is typically performed in negative ion mode, monitoring the transition for the anion at m/z = 259.[6] While powerful, this method requires specialized instrumentation and expertise.

Detailed Protocol: Fluorometric Quantification of F6P

This protocol is a synthesis of methodologies from established commercial assay kits and provides a robust workflow for quantifying F6P in cell and tissue lysates.[1][4]

Critical Pre-Assay Preparations

-

Reagent Storage and Handling: Store all kit components at -20°C, protected from light.[1][4] Briefly centrifuge vials before opening to ensure all contents are at the bottom. Avoid repeated freeze-thaw cycles by preparing aliquots of reconstituted reagents.[1][4]

-

Buffer Temperature: Allow the assay buffer to warm to room temperature before use.[1][4] Using ice-cold buffer can inhibit enzyme activity.

-

Plate Selection: For fluorescence assays, use black plates with clear bottoms to minimize background and crosstalk.[1]

Sample Preparation: The Key to Accuracy

Core Principle: The goal is to rapidly halt metabolic activity to preserve the in vivo F6P levels and efficiently extract the metabolite while removing interfering proteins.

-

For Adherent or Suspension Cells (e.g., 5 x 10⁶ cells):

-

Rapidly wash cells with ice-cold PBS.

-

Homogenize the cell pellet in 2-3 volumes of ice-cold PBS or a suitable buffer (pH 6.5-8).[1][4]

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[1]

-

Deproteinization (Crucial Step): Proteins in the sample can consume F6P. Remove them using a 10 kDa Molecular Weight Cut-Off (MWCO) spin filter.[1][4] An alternative is perchloric acid/KOH precipitation.[4]

-

Collect the deproteinized filtrate for the assay.

-

-

For Tissue Samples (10-100 mg):

Sample Stability: Store prepared lysates at -80°C if not used immediately. Avoid repeated freeze-thaw cycles as they can lead to F6P degradation.[2]

Assay Procedure (96-well Plate Format)

-

Standard Curve Preparation:

-

Prepare a 1 mM F6P stock solution by reconstituting a 10 µmole standard in 100 µL of dH₂O, then diluting 10 µL of this into 990 µL of dH₂O.[1]

-

Prepare a 0.05 mM working standard by diluting 50 µL of the 1 mM stock into 950 µL of dH₂O.[1]

-

Add 0, 2, 4, 6, 8, and 10 µL of the 0.05 mM working standard into a series of wells to generate 0 (blank), 0.1, 0.2, 0.3, 0.4, and 0.5 nmol/well standards.[1]

-

Adjust the volume in each standard well to 50 µL with F6P Assay Buffer.

-

-

Sample Preparation for Assay Plate:

-

Background Control (Addressing Interference):

-

Samples may contain endogenous Glucose-6-Phosphate (G6P), NADH, or NADPH, which will generate background signal.[1][4]

-

To correct for this, prepare a parallel sample well (a "sample blank") for each sample to be tested. This well will receive a reaction mix that omits the F6P Converter (PGI).[4] The signal from this well represents the background, which will be subtracted from the test sample reading.

-

-

Reaction Mix Preparation and Incubation:

-

Prepare a Master Reaction Mix and a Background Control Mix according to the table below. Prepare enough for all standards, samples, and controls.

-

| Reagent | Reaction Mix (per well) | Background Mix (per well) |

| F6P Assay Buffer | 40 µL | 42 µL |

| F6P Probe | 4 µL | 4 µL |

| F6P Enzyme Mix (G6PDH) | 2 µL | 2 µL |

| F6P Substrate Mix | 2 µL | 2 µL |

| F6P Converter (PGI) | 2 µL | 0 µL |

| Total Volume | 50 µL | 50 µL |

| Table adapted from commercial kit protocols.[4] |

-

Running the Reaction:

-

Add 50 µL of the Master Reaction Mix to each standard and sample well.

-

Add 50 µL of the Background Control Mix to each corresponding "sample blank" well.

-

Mix well, preferably on a horizontal shaker.

-

Incubate the plate for 5-10 minutes at 37°C, protected from light.[1][4]

-

Measure the fluorescence at Ex/Em = 535/587 nm on a microplate reader.

-

Data Analysis and Interpretation

-

Background Subtraction: Subtract the 0 nmol (blank) standard reading from all other standard and sample readings.

-

Standard Curve Generation: Plot the background-subtracted fluorescence values for the F6P standards against the nmol/well. Generate a linear regression equation (y = mx + c).

-

Sample Background Correction: For each sample, subtract the fluorescence reading of its corresponding "sample blank" (without F6P Converter) from the reading of the test sample (with converter). This gives the corrected fluorescence value for the sample.

-

Calculate F6P Amount: Use the corrected sample fluorescence value and the standard curve equation to calculate the amount of F6P (in nmol) in the sample well.

-

Amount (nmol) = (Corrected Sample Fluorescence - y-intercept) / slope

-

-

Calculate F6P Concentration:

-

Concentration (nmol/mg or nmol/10⁶ cells) = (Amount of F6P from step 4) / (Volume of sample added to well in µL) * (Dilution Factor) / (Initial sample quantity)

-

Quality Control and Troubleshooting

A self-validating protocol includes checks for potential issues.

| Problem | Potential Cause | Solution |

| No or Low Signal | Assay buffer was cold. | Ensure assay buffer is at room temperature before use.[1][4] |

| Reagents not reconstituted properly. | Briefly centrifuge vials before opening and ensure complete dissolution as per protocol. | |

| Incorrect wavelength settings. | Verify the plate reader's excitation and emission filters are set correctly (~535/587 nm).[1][4] | |

| High Background | Sample contains high levels of G6P, NADH, or NADPH. | Ensure a background control (without F6P converter) is run for each sample and its value is subtracted.[4] |

| Contaminated reagents. | Use fresh, properly stored reagents. | |

| Erratic Readings | Incomplete homogenization of sample. | Ensure complete lysis of cells/tissue. Use a Dounce homogenizer if necessary.[4] |

| Sample degradation. | Aliquot samples after initial preparation to avoid multiple freeze-thaw cycles.[2][4] | |

| Pipetting errors. | Use calibrated pipettes and ensure accurate, consistent pipetting. Run samples and standards in duplicate or triplicate.[1] |

Conclusion

The quantification of D-fructose-6-phosphate is a critical measurement for understanding the metabolic state of biological systems. While advanced techniques like LC-MS/MS provide high specificity, the fluorometric enzymatic assay presented here offers an excellent combination of sensitivity, simplicity, and accessibility for most research laboratories.[4] By carefully following the detailed sample preparation and assay protocols, and by implementing appropriate background controls, researchers can obtain accurate and reliable data. This guide serves as a foundational resource to empower scientists in their exploration of metabolic pathways and the development of novel therapeutics.

References

-

Fructose-6-Phosphate Fluorometric Assay Kit (#BN00913). Assay Genie. [Link]

-

D-FRUCTOSE and D-GLUCOSE Assay Kit Booklet. Megazyme. [Link]

-

Roe, J. H., & Papadopoulos, N. M. (1954). The determination of fructose-6-phosphate and fructose-1,6-diphosphate. Journal of Biological Chemistry. [Link]

-

Wang, L., Liu, H., & Gu, M. (2009). An enzymatic colorimetric assay for glucose-6-phosphate. Analytical and bioanalytical chemistry. [Link]

-

Cavaliere, B., et al. (2006). Separation and quantitation of fructose-6-phosphate and fructose-1,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity. Journal of separation science. [Link]

-

Fructose 6-phosphate – Knowledge and References. Taylor & Francis Online. [Link]

-

Zhang, T., et al. (2022). Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. Analytical Chemistry. [Link]

-

Stanton, R. C. (2012). Glucose-6-Phosphate Dehydrogenase, NADPH, and Cell Survival. IUBMB life. [Link]

-

Bazaes, S., et al. (2004). Subunit Interactions and Composition of the Fructose 6-Phosphate Catalytic Site and the Fructose 2,6-Bisphosphate Allosteric Site of Mammalian Phosphofructokinase. Journal of Biological Chemistry. [Link]

-

Iacovelli, A., et al. (2019). Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism. International journal of molecular sciences. [Link]

-

F6P saturation curves for the native human PFK-M. ResearchGate. [Link]

-

Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography. Agilent. [Link]

-

Liquid Chromatography Tandem Mass Spectrometry Quantification of C-Labeling in Sugars. ResearchGate. [Link]

-

NADP+/NADPH Assay Kit (Fluorometric). Cell Biolabs, Inc.. [Link]

-

d-glucose/d-fructose Kit Manual. BioSystems. [Link]

-

Ma, X., et al. (2023). Advances in oxidative stress in pathogenesis of diabetic kidney disease and efficacy of TCM intervention. Renal Failure. [Link]

-

Chen, Y., et al. (2023). The interplay between the muscle and liver in the regulation of glucolipid metabolism. Frontiers in Physiology. [Link]

-

Paul, C. E., et al. (2014). Catalytic reduction of NAD(P)+ to NAD(P)H. Chemical Communications. [Link]

-

Intra-cellular concentration of metabolites in yeast (F6P and FBP). ResearchGate. [Link]

-

Chen, Y., et al. (2023). The interplay between the muscle and liver in the regulation of glucolipid metabolism. Frontiers in Physiology. [Link]

-

A Study Using the Proton Density Fat Fraction MRI. IMR Press. [Link]

-

Webb, B. A., et al. (2017). Biochemical and transcript level differences between the three human phosphofructokinases show optimisation of each isoform for specific metabolic niches. The Biochemical journal. [Link]

-

Amplite™ Fluorimetric NADP/NADPH Ratio Assay Kit. AAT Bioquest. [Link]

-

Kim, G., et al. (2023). Association between total body muscle percentage and prevalence of non-alcoholic fatty liver disease in Korean adults findings from an 18-year follow-up: a prospective cohort study. Journal of Yeungnam Medical Science. [Link]

-

D-Fructose/D-Glucose Assay Procedure (K-FRUGL). YouTube. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Fructose-6-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. assaygenie.com [assaygenie.com]

- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 6. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

D-Fructose-6-phosphate in coupled enzyme assays for metabolic flux analysis

Application Notes & Protocols

Topic: D-Fructose-6-Phosphate in Coupled Enzyme Assays for Metabolic Flux Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of D-Fructose-6-Phosphate in Cellular Metabolism

D-Fructose-6-phosphate (F6P) is a pivotal metabolic intermediate situated at the crossroads of several major carbon-processing pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway (PPP).[1][2][3] Its concentration and the metabolic fluxes through the enzymatic reactions that produce and consume it are critical determinants of a cell's metabolic state. In glycolysis, F6P is phosphorylated to fructose-1,6-bisphosphate in a key regulatory step, committing glucose to energy production.[2][4] Alternatively, F6P can be isomerized from glucose-6-phosphate (G6P), linking it directly to the PPP, a pathway essential for generating NADPH for reductive biosynthesis and antioxidant defense, as well as producing precursors for nucleotide synthesis.[1][5][6]

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[7] By understanding these fluxes, researchers can gain a detailed map of cellular metabolism, which is invaluable in fields such as metabolic engineering, drug discovery, and the study of metabolic diseases. Coupled enzyme assays are a fundamental technique for the precise quantification of metabolites like F6P, which is essential for accurate MFA. These assays utilize a series of enzymatic reactions to link the concentration of the target metabolite to a readily measurable product, often the production or consumption of nicotinamide adenine dinucleotide (phosphate) (NAD(P)H), which can be monitored spectrophotometrically.[8][9][10]

This document provides a detailed guide to the principles, application, and protocols for the use of D-fructose-6-phosphate in coupled enzyme assays as a component of metabolic flux analysis.

Principle of the Coupled Enzyme Assay for F6P Quantification

The quantification of F6P is typically achieved through a series of coupled enzymatic reactions that culminate in the production of NADPH, which is stoichiometric to the initial amount of F6P. The increase in absorbance at 340 nm, corresponding to the production of NADPH, allows for precise measurement.[8][10]

The assay is based on the following reaction cascade:

-

Isomerization of F6P to G6P: The sample containing F6P is incubated with phosphoglucose isomerase (PGI), which catalyzes the reversible conversion of F6P to glucose-6-phosphate (G6P).[8][11]

-

Oxidation of G6P and Reduction of NADP+: Glucose-6-phosphate dehydrogenase (G6PDH) is then used to specifically oxidize the newly formed G6P to 6-phospho-D-gluconate.[5] This reaction is coupled to the reduction of NADP+ to NADPH.[10]

The net result is that for every molecule of F6P present in the sample, one molecule of NADPH is generated.

Experimental Workflow for F6P Quantification

Caption: Workflow for F6P quantification using a coupled enzyme assay.

Application in Metabolic Flux Analysis

In the context of MFA, particularly 13C-MFA, the concentration of key metabolites like F6P is crucial for several reasons:

-

Model Constraints: Measured metabolite concentrations can be used to constrain the solution space of the metabolic model, leading to more accurate flux estimations.[12]

-

Thermodynamic Feasibility: Intracellular metabolite concentrations are essential for assessing the thermodynamic feasibility of predicted flux distributions.

-

Dynamic MFA: In dynamic metabolic flux analysis (DMFA), time-course measurements of metabolite concentrations are fundamental to understanding how fluxes change over time in response to perturbations.[7]

The protocol described below provides a robust method for obtaining the F6P concentration data required for these advanced modeling techniques.

Detailed Protocols

Part 1: Sample Preparation

Causality Behind Experimental Choices:

-

Quenching: The rapid quenching of metabolic activity is critical to prevent changes in metabolite levels after sample collection. Cold methanol is often used for this purpose as it effectively stops enzymatic reactions without causing significant cell lysis.

-

Extraction: The choice of extraction solvent depends on the range of metabolites being analyzed. A common method is a biphasic extraction with a polar solvent (like methanol/water) and a non-polar solvent (like chloroform) to separate polar metabolites from lipids.

-

Deproteinization: Enzymes in the sample can interfere with the assay by consuming F6P or the coupling enzymes.[13] Therefore, removal of proteins, for instance by using a 10 kDa molecular weight cut-off spin filter, is a necessary step to ensure the accuracy of the assay.[13]

Protocol:

-

Cell Culture/Tissue Collection: For adherent cells, rapidly wash with ice-cold saline and then add a quenching solution (e.g., 60% methanol at -20°C). For suspension cultures, rapidly centrifuge and resuspend the pellet in the quenching solution. Flash-freeze tissue samples in liquid nitrogen immediately upon collection.

-

Metabolite Extraction: Homogenize the quenched cells or pulverized tissue in an extraction buffer (e.g., 80% methanol). Centrifuge at high speed (e.g., 13,000 x g for 10 minutes at 4°C) to pellet cell debris.

-

Deproteinization: Transfer the supernatant to a 10 kDa spin filter and centrifuge according to the manufacturer's instructions. The flow-through contains the small molecule metabolites, including F6P.

-

Sample Storage: Store the deproteinized extract at -80°C until analysis.

Part 2: F6P Coupled Enzyme Assay

Causality Behind Experimental Choices:

-

Buffer and pH: A triethanolamine buffer at pH 7.6 is commonly used as it provides a stable environment for the coupling enzymes, PGI and G6PDH.

-

Magnesium Chloride (MgCl2): Mg2+ is a required cofactor for many enzymes, including kinases, and can help stabilize other enzymes in the assay.

-

NADP+: This is the co-substrate for G6PDH and must be in excess to ensure that the reaction rate is not limited by its availability.

-

G6PDH Addition Before PGI: It is crucial to add G6PDH to the reaction mixture first and incubate to allow for the conversion of any endogenous G6P in the sample. This ensures that the subsequent change in absorbance is solely due to the conversion of F6P.

Reagent Preparation:

| Reagent | Stock Concentration | Preparation | Storage |

| Triethanolamine Buffer | 300 mM, pH 7.6 | Dissolve triethanolamine hydrochloride in deionized water and adjust pH to 7.6 with 1 M NaOH. | 4°C |

| MgCl2 Solution | 300 mM | Dissolve MgCl2 in deionized water. | 4°C |

| NADP+ Solution | 20 mM | Dissolve β-Nicotinamide adenine dinucleotide phosphate, sodium salt in deionized water. Prepare fresh. | -20°C (aliquots) |

| G6PDH Solution | 100 units/mL | Reconstitute lyophilized enzyme in cold triethanolamine buffer. Prepare immediately before use. | On ice |

| PGI Solution | 100 units/mL | Reconstitute lyophilized enzyme in cold triethanolamine buffer. Prepare immediately before use. | On ice |

| F6P Standard | 10 mM | Dissolve D-fructose 6-phosphate in deionized water. | -20°C (aliquots) |

Assay Protocol (96-well plate format):

-

Standard Curve Preparation: Prepare a series of F6P standards ranging from 0 to 1 nmol per well by diluting the 10 mM stock solution in deionized water.

-

Reaction Mixture Preparation: For each well, prepare a master mix with the following components:

-

180 µL Triethanolamine Buffer

-

10 µL MgCl2 Solution

-

5 µL NADP+ Solution

-

1 µL G6PDH Solution

-

-

Assay Plate Setup:

-

Add the appropriate volume of F6P standard or deproteinized sample to each well.

-

Add deionized water to bring the total volume in each well to 100 µL.

-

Add 196 µL of the reaction mixture to each well.

-

-

Initial Absorbance Reading (A1): Mix the contents of the wells and incubate for 10-15 minutes at 25°C to allow for the conversion of any endogenous G6P. Read the absorbance at 340 nm.

-

Initiate F6P Conversion: Add 1 µL of PGI solution to each well to start the reaction.

-

Final Absorbance Reading (A2): Mix and incubate for 15-20 minutes at 25°C, or until the reaction is complete (i.e., the absorbance reading is stable). Read the final absorbance at 340 nm.

Part 3: Data Analysis

-

Calculate the change in absorbance (ΔA): ΔA = A2 - A1

-

Correct for Blank: Subtract the ΔA of the blank (no F6P standard) from the ΔA of the standards and samples. ΔA_corrected = ΔA_sample - ΔA_blank

-

Determine F6P Concentration: Use the Beer-Lambert law to calculate the concentration of NADPH produced, which is equivalent to the concentration of F6P in the sample.

Concentration (µM) = (ΔA_corrected * Total Volume) / (ε * Path Length * Sample Volume)

Where:

-

ε (molar extinction coefficient of NADPH at 340 nm) = 6.22 mM⁻¹cm⁻¹

-

Path Length = 1 cm (for standard cuvettes) or determined for the 96-well plate reader.

-

-

Standard Curve: Plot the ΔA_corrected of the standards against their known concentrations to generate a standard curve. Use this curve to determine the concentration of F6P in the samples.

Self-Validating System: Quality Control and Troubleshooting

| Issue | Possible Cause | Solution |

| High background absorbance (A1) | Endogenous G6P in the sample. | Ensure sufficient incubation time after G6PDH addition before reading A1. |

| No change in absorbance after PGI addition | Inactive PGI enzyme. | Use a fresh aliquot of PGI or test its activity with a known F6P standard. |

| Inhibitors in the sample. | Dilute the sample or perform additional cleanup steps. | |

| Drifting absorbance readings | Temperature fluctuations. | Ensure the plate reader is at a stable temperature. |

| Side reactions. | Check the purity of reagents. | |

| Non-linear standard curve | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |

| Substrate depletion at high concentrations. | Dilute the standards and samples to be within the linear range of the assay. |

Visualization of F6P's Metabolic Context

Sources

- 1. The Role of the Pentose Phosphate Pathway in Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fructose-6-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. Fructose-6-Phosphate Assay Kit(フルクトース-6-リン酸アッセイキット) sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aafco.org [aafco.org]

- 9. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oiv.int [oiv.int]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. biosynsis.com [biosynsis.com]

- 13. assaygenie.com [assaygenie.com]

Application of D-Fructose-6-phosphate in in vitro glycolysis models

Application Note: Precision Control of Glycolytic Flux using D-Fructose-6-Phosphate

Executive Summary

This guide details the strategic application of D-Fructose-6-phosphate (F6P) as a precise entry point for interrogating the "committed step" of glycolysis. Unlike glucose, which is subject to Hexokinase (HK) regulation, F6P directly engages Phosphofructokinase-1 (PFK-1) , the rate-limiting gatekeeper of glycolytic flux.[1] This distinction is critical for researchers modeling the Warburg Effect in oncology or optimizing cell-free metabolic networks in synthetic biology.

Scientific Foundation: The PFK-1 Checkpoint

In mammalian glycolysis, the conversion of F6P to Fructose-1,6-bisphosphate (F1,6BP) by PFK-1 is the first irreversible reaction unique to the glycolytic pathway.

-

Mechanism: PFK-1 catalyzes the transfer of a phosphoryl group from ATP to the C-1 hydroxyl of F6P.[2]

-

Allosteric Regulation: PFK-1 is a "molecular sensor."[3] It is allosterically inhibited by high levels of ATP (energy abundance) and citrate, and potently activated by Fructose-2,6-bisphosphate (F2,6BP) and AMP (energy scarcity).

-

Relevance: In cancer cells, PFK-1 is often hyperactivated (despite high ATP) due to elevated F2,6BP, driving the aerobic glycolysis phenotype (Warburg Effect).[1]

Diagram 1: The PFK-1 Regulatory Node

This diagram illustrates the central role of F6P and the opposing forces of allosteric regulation on PFK-1.

Caption: The PFK-1 Regulatory Node. F6P serves as the primary substrate, while ATP acts as both a substrate (at low conc.) and an inhibitor (at high conc.).

Application 1: High-Throughput Screening (HTS) for PFK-1 Modulators

Context: Drug discovery targeting metabolic reprogramming in tumors. Method: NADH-Coupled Enzyme Assay.[4][5][6]

Principle

Direct measurement of F1,6BP production is difficult. Instead, we couple the PFK-1 reaction to the oxidation of NADH , which can be monitored continuously at 340 nm .

(Note: Triosephosphate Isomerase (TPI) is added to ensure GAP is converted to DHAP, maximizing signal).

Protocol: Kinetic PFK-1 Assay

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂ (Essential for ATP binding), 1 mM DTT.

-

Substrate Mix: 10 mM F6P (Stock), 10 mM ATP (Stock).

-

Coupling Mix: Aldolase (1 U/mL), TPI (1 U/mL), Glycerol-3-Phosphate Dehydrogenase (G3PDH) (1 U/mL), NADH (0.2 mM final).[5]

Step-by-Step Workflow:

-

Preparation: Thaw F6P and ATP on ice. Prepare the Master Mix containing Buffer, NADH, and Coupling Enzymes.

-

Baseline Check: Pipette 90 µL of Master Mix into a UV-transparent 96-well plate. Incubate at 37°C for 5 mins to burn off endogenous substrates.

-

Compound Addition: Add 2 µL of test compound (inhibitor/activator) or DMSO control.

-

Enzyme Addition: Add purified PFK-1 (human recombinant or tissue homogenate). Incubate 5 mins.

-

Reaction Start: Initiate reaction by adding F6P (Final conc: 0.5 mM) and ATP (Final conc: 1.0 mM).

-

Expert Note: Do not premix PFK-1 and ATP for long periods without F6P, as ATP can induce the inhibited T-state conformation.

-

-

Measurement: Monitor Absorbance (340 nm) every 30 seconds for 20 minutes (Kinetic Mode).

Diagram 2: Assay Workflow Logic

Visualizing the critical order of operations to prevent premature enzyme inhibition.

Caption: Kinetic Assay Workflow. The reaction is initiated with the Substrate (F6P/ATP) to ensure linear initial velocity.

Application 2: Metabolic Flux Analysis in Cell-Free Systems

Context: Synthetic biology and metabolic engineering. Goal: To optimize the yield of downstream metabolites (e.g., pyruvate, lactate) without the interference of upstream glucose transport or hexokinase saturation.

Protocol Modification: In cell-free protein synthesis (CFPS) or metabolic pathway assembly, F6P is often used as the starting substrate to balance ATP consumption.

-

Glucose Start: Consumes 2 ATP (HK + PFK steps) per glucose.

-

F6P Start: Consumes 1 ATP (PFK step) per F6P.[3]

-

Advantage: Using F6P improves the net ATP yield in the early stages of reconstituted glycolysis, preventing "system stall" due to ATP depletion before the payoff phase (PGK and PK steps) kicks in.

Data Analysis Table: Substrate Comparison

| Feature | Glucose-Initiated System | F6P-Initiated System |

|---|---|---|

| Enzymes Required | HK, PGI, PFK-1 + Downstream | PFK-1 + Downstream |

| ATP Cost (Investment Phase) | 2 ATP / molecule | 1 ATP / molecule |

| Regulation Sensitivity | High (G6P inhibits HK) | Specific (ATP/Citrate regulates PFK-1) |

| Primary Utility | Whole-pathway modeling | PFK-1 kinetics & Flux Optimization |

Expertise & Troubleshooting (The Self-Validating System)

1. The "ATP Trap" (Causality):

-

Observation: Increasing ATP concentration decreases reaction rate.

-

Cause: ATP binds to the catalytic site (high affinity) and an allosteric inhibitory site (low affinity).

-

Solution: Always titrate ATP. For mammalian PFK-1, optimal activity is often between 0.5 mM – 1.0 mM ATP. Above 2 mM, inhibition dominates.

-

Validation: Run a "No-F6P" control. If OD340 decreases, your PFK-1 prep contains contaminating ATPase or NADH oxidases.

2. Coupling Enzyme Rate Limits:

-

Risk:[7] If Aldolase/G3PDH are too slow, you are measuring their kinetics, not PFK-1.

-

Validation: Double the concentration of coupling enzymes. If the rate does not change, the system is valid (PFK-1 is rate-limiting).

3. F2,6BP Activation:

-

To mimic cancer physiology, add 1 µM Fructose-2,6-bisphosphate to the assay. This should result in a 2-5 fold increase in

and a decrease in

References

-

Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Glycolysis Is an Energy-Conversion Pathway in Many Organisms. Biochemistry. 5th edition. New York: W H Freeman.

-

Webb, B. A., et al. (2015). Dysregulated pH: a perfect storm for cancer progression. Nature Reviews Cancer, 11(9), 671-681. (Discusses PFK-1 and Warburg Effect).[1]

-

Sigma-Aldrich. (n.d.). Phosphofructokinase (PFK) Activity Colorimetric Assay Kit Technical Bulletin.

-

Bujara, M., et al. (2011). Optimization of a blueprint for in vitro glycolysis by metabolic real-time analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Step by Step of Glycolysis - Creative Proteomics [creative-proteomics.com]

- 3. biorxiv.org [biorxiv.org]

- 4. assaygenie.com [assaygenie.com]

- 5. Characterization of Phosphofructokinase Activity in Mycobacterium tuberculosis Reveals That a Functional Glycolytic Carbon Flow Is Necessary to Limit the Accumulation of Toxic Metabolic Intermediates under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

Application Note: D-Fructose-6-Phosphate (F6P) in Metabolic Flux & Bioenergetic Assays

Abstract & Core Rationale

D-Fructose-6-phosphate (F6P) is a pivotal metabolic intermediate located at the divergence point of glycolysis, the pentose phosphate pathway (PPP), and the hexosamine biosynthetic pathway. While standard cell culture relies on Glucose or Glutamine as primary carbon sources, the direct application of F6P as a media component is a specialized technique used to mechanistically dissect glycolytic regulation.

The Central Challenge: Phosphorylated sugars like F6P are polar and negatively charged, rendering them impermeable to the plasma membrane of intact cells. Therefore, simply adding F6P to standard RPMI or DMEM is ineffective for intracellular metabolic fueling.

The Solution: This guide details the Plasma Membrane Permeabilization (PMP) protocol.[1][2][3] By selectively permeabilizing the plasma membrane while leaving mitochondrial membranes intact, researchers can introduce F6P directly to the cytosol. This "bypass" strategy allows for:

-

Isolation of PFK-1 Kinetics: Bypassing the rate-limiting Hexokinase (HK) step to study Phosphofructokinase-1 (PFK-1) regulation directly.

-

Mitochondrial Substrate Specificity: Determining if downstream glycolytic bottlenecks (e.g., GAPDH, Pyruvate Kinase) are restricting oxidative phosphorylation (OXPHOS).

Metabolic Pathway Context

The following diagram illustrates why F6P is the "Diagnostic Hub" of glucose metabolism. By feeding F6P directly (via permeabilization), you bypass the HK "gatekeeper," forcing flux through PFK-1.

Figure 1: F6P acts as a bypass substrate. In permeabilized assays, exogenous F6P enters the cytosol directly, allowing assessment of PFK-1 activity independent of glucose uptake and hexokinase activity.

Protocol: Bioenergetics in Permeabilized Cells

This protocol is adapted for use with Extracellular Flux Analyzers (e.g., Agilent Seahorse XF) or Clark-type oxygen electrodes (e.g., Oroboros O2k).

Critical Reagents & Buffer Formulation

Safety Warning: F6P is stable but sensitive to heat. Keep on ice.

The "MAS" Buffer: You cannot use standard media (DMEM/RPMI) for permeabilized cells because free Calcium (

| Component | Concentration | Purpose |

| Mannitol | 220 mM | Maintains osmotic balance; mimics cytosol. |

| Sucrose | 70 mM | Maintains osmotic balance. |

| KH₂PO₄ | 10 mM | Phosphate source for ATP synthesis. |

| MgCl₂ | 5 mM | Cofactor for kinases and ATP synthase. |

| HEPES | 2 mM | pH buffering (Adjust to pH 7.2). |

| EGTA | 1 mM | Chelates Calcium to prevent mitochondrial permeability transition pore (mPTP) opening. |

| BSA (Fatty Acid Free) | 0.2% (w/v) | Scavenges free fatty acids; protects membranes. |

Substrate Preparation (10x Stocks):

-

F6P Stock: 100 mM in MAS buffer (Freshly prepared).

-

ADP Stock: 40 mM in MAS buffer (Required to drive State 3 respiration).

-

Permeabilizer: XF PMP Reagent (1 nM final) or Digitonin (optimization required, typically 10-40 µg/mL).

Step-by-Step Workflow

Step 1: Cell Preparation

-

Seed cells (e.g., HepG2, CHO, HEK293) in microplates 24 hours prior. Target 80-90% confluency.

-

Crucial: Wash cells 2x with warm MAS buffer immediately before the assay to remove trace glucose and growth factors.

Step 2: Permeabilization & Substrate Loading

-

Replace wash buffer with warm MAS buffer containing the Plasma Membrane Permeabilizer (PMP) .

-

Note: PMP (rPFO) is preferred over Digitonin as it selectively targets cholesterol-rich plasma membranes while sparing the cholesterol-poor mitochondrial outer membrane.

Step 3: The Injection Strategy (Seahorse XF Example) Configure the injection ports as follows to measure F6P-driven respiration:

-

Port A: F6P (10 mM final) + ADP (4 mM final) .

-

Action: Initiates respiration driven by glycolytic breakdown of F6P entering the mitochondria as pyruvate.

-

-

Port B: Oligomycin (2 µM) .

-

Action: Inhibits ATP synthase. Measures coupling efficiency.

-

-

Port C: FCCP (1 µM) .

-

Action: Uncoupler. Measures maximal respiratory capacity fueled by F6P.

-

-

Port D: Rotenone/Antimycin A .

-

Action: shuts down ETC. Validates that oxygen consumption is mitochondrial.

-

Experimental Logic & Interpretation[4]

Figure 2: Experimental workflow for F6P permeabilized assays.

-

Scenario A (High Glucose Respiration, Low F6P Respiration): Suggests a bottleneck downstream of Hexokinase (e.g., PFK-1 inhibition or Pyruvate Kinase deficiency).

-

Scenario B (Low Glucose Respiration, High F6P Respiration): Suggests the limitation is at the glucose uptake (GLUT) or Hexokinase level. This is often seen in insulin-resistant models.

Troubleshooting & Validation

Purity and Stability

Commercially available F6P (Disodium salt) often contains trace amounts of Glucose-6-Phosphate (G6P).

-

Validation: Perform a spectrophotometric enzymatic assay using G6PDH (Glucose-6-phosphate dehydrogenase).

-

Add G6PDH + NADP+. If absorbance (340nm) increases before adding PGI (Phosphoglucose Isomerase), your F6P is contaminated with G6P.

-

Why this matters: G6P contamination will artificially inflate respiration rates by back-feeding into the Pentose Phosphate Pathway.

-

Permeabilization Optimization

If no response is seen after F6P injection:

-

Check PMP concentration: The cells may not be fully permeabilized. Titrate Digitonin using a Trypan Blue exclusion test (aim for >95% blue cells).

-

Check Mitochondrial Integrity: Inject Succinate (Complex II substrate). If Succinate drives respiration but F6P does not, the mitochondria are functional, but the glycolytic pathway (PFK-1 to Pyruvate) is blocked or cytosolic enzymes have leaked out too quickly.

-

Tip: Add NAD+ (1 mM) to the MAS buffer. Permeabilization dilutes cytosolic NAD+, which is required for the GAPDH step of glycolysis.

-

References

-

Divakaruni, A. S., et al. (2014). Measuring Mitochondrial Function in Permeabilized Cells Using the Seahorse XF Analyzer or a Clark-Type Oxygen Electrode.[3][4][5] Current Protocols in Toxicology.

-

Salabei, J. K., et al. (2014). Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis.[4] Nature Protocols.

-

Agilent Technologies. Using XF Plasma Membrane Permeabilizer (PMP) to Measure Substrate Oxidation. Application Note.

-

Jain, M., et al. (2012). Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation. Science. (Demonstrates the utility of tracing glycolytic intermediates).

Sources

Troubleshooting & Optimization

Common impurities in commercial D-Fructose-6-phosphate disodium salt preparations

This guide serves as a specialized technical support resource for researchers utilizing commercial D-Fructose-6-phosphate (F6P) disodium salt.[1] It addresses the specific chemical and enzymatic impurities inherent to commercial preparations and provides self-validating troubleshooting protocols.

Product Category: Metabolic Intermediates & Substrates Target Audience: Enzymologists, Metabolic Engineers, Assay Developers[1]

Introduction: The Purity Paradox in F6P Preparations

Commercially available D-Fructose-6-phosphate (F6P) is typically produced via the enzymatic isomerization of Glucose-6-phosphate (G6P) or through fermentation. Because F6P and G6P exist in a thermodynamic equilibrium (approx. 70:30 G6P:F6P) catalyzed by Phosphoglucose Isomerase (PGI), complete separation is chemically challenging.[1]

Consequently, Glucose-6-phosphate (G6P) is the most critical impurity, often present at 0.5–1.5 mol%.[1] While this seems negligible, it is catastrophic for coupled enzyme assays where G6P is the reporter molecule.[1]

Troubleshooting & FAQs

ISSUE 1: High Background Signal in Coupled Enzyme Assays

User Question: "I am using F6P as a substrate for Phosphofructokinase (PFK). When I add the coupling enzyme (G6PDH), I see an immediate absorbance increase at 340nm before I even add the PFK.[1] Is my enzyme contaminated?"

Technical Diagnosis: This is the classic signature of G6P contamination in your F6P stock.

-

Mechanism: Most PFK assays couple the production of F1,6BP to NADH oxidation, but if you are measuring reverse flux or using a different coupling involving G6PDH (e.g., PGI coupled assays), the G6PDH immediately oxidizes the trace G6P present in your substrate.[1]

-

Root Cause: Commercial F6P specifications typically allow <1.5% G6P.[1] In a 10 mM F6P assay, this equals 150 µM G6P—enough to saturate the detector enzyme.[1]

Validation Protocol: The "Pre-Read" Correction Do not discard the reagent. Use this kinetic validation step:

-

Prepare Mix: Buffer + NADH/NADP + Coupling Enzymes (G6PDH).[1]

-

Add Substrate: Add your F6P.

-

Wait: Monitor A340nm for 3–5 minutes. You will see a rapid "burst" followed by a plateau.[1]

-

Initiate: Once the signal stabilizes (all impurity G6P is consumed), add your target enzyme (e.g., PGI or PFK) to start the actual reaction.[1]

-

Calculation: Subtract the "burst" magnitude from your total signal if doing endpoint analysis.

ISSUE 2: Lower Than Expected Reaction Rates (Stoichiometry Errors)

User Question: "I weighed out the exact mass for a 10 mM stock, but my Vmax is consistently 15-20% lower than literature values. Is the reagent degraded?"

Technical Diagnosis: This is likely a Solvation/Hygroscopy Error , not degradation.

-

Factor 1: The Cation Effect. You are likely using the disodium salt. The molecular weight of free acid F6P is ~260.1 g/mol , but the disodium salt is ~304.1 g/mol .[1]

-

Factor 2: The Hydrate Trap. Commercial preparations are often hydrates (typically dihydrate or amorphous). The actual water content can vary batch-to-batch (check the Certificate of Analysis).

-

Factor 3: Hygroscopy. F6P salts absorb atmospheric moisture rapidly.

Corrective Action: Use the Spectrophotometric Concentration Check rather than relying solely on weight.

| Parameter | Method |

| Step 1 | Dissolve F6P based on formula weight (approx. 304 g/mol ).[1] |

| Step 2 | Dilute 1:100 into a cuvette with Buffer + NADP⁺ + G6PDH + PGI.[1] |

| Step 3 | Incubate 15 mins at 25°C. |

| Step 4 | Measure A340nm. Calculate concentration using |

| Result | This gives the biologically active molarity, correcting for salt, water, and non-enzymatic impurities.[1] |

ISSUE 3: Unexpected Inorganic Phosphate (Pi) Levels

User Question: "I am running an ATPase assay using F6P, but my phosphate background is high."

Technical Diagnosis: Hydrolytic Cleavage. The phosphate ester bond at C6 is susceptible to acid hydrolysis or phosphatase contamination.

-

Storage Warning: Storing F6P stocks at 4°C for months allows slow hydrolysis.[1]

-

Impurity: Commercial preparations may contain <0.5% inorganic phosphate (Pi) and free Fructose.[1]

QC Protocol: Malachite Green Assay Before running sensitive ATPase or Phosphatase assays:

-

Mix 5 µL of your F6P stock with 100 µL Malachite Green reagent.[1]

-

Incubate 5 mins.

-

If A620nm > 0.2 (relative to blank), the free Pi background is too high for kinetic studies.[1]

-

Solution: Prepare fresh stocks from powder; do not store aqueous F6P for >1 month at -20°C.

Visualizations & Pathways

Diagram 1: The Contamination Pathway

This diagram illustrates how G6P and F1,6BP impurities arise during synthesis and how they interfere with downstream detection.[1]

Caption: Fig 1. Origin of impurities. G6P (red) is a thermodynamic equilibrium product that generates false positive signals in G6PDH-coupled assays.[1]

Diagram 2: QC Workflow for F6P Reagents

A self-validating logic flow to determine if your reagent is suitable for use.[1]

Caption: Fig 2. Quality Control decision tree. This workflow separates intrinsic G6P contamination from the true F6P concentration.

Summary of Specifications & Limits

| Impurity / Property | Typical Commercial Limit | Impact on Research |

| Glucose-6-Phosphate | < 1.5 mol % | High background in coupled assays; kinetic artifacts. |

| Fructose-1,6-Bisphosphate | < 0.05 mol % | Inhibits/activates specific glycolytic enzymes (e.g., Pyruvate Kinase).[1] |

| Inorganic Phosphate (Pi) | Not always listed (Variable) | Interferes with ATPase/Phosphatase assays.[1] |

| Sodium (Na+) | ~13-15% (Disodium salt) | Must account for counter-ion mass in molarity calculations.[1] |

References

-

Sigma-Aldrich. Product Specification: D-Fructose 6-phosphate disodium salt hydrate.[1][2][3] Retrieved from [1]

-

Morita, T., et al. (2003). Accumulation of Glucose 6-Phosphate or Fructose 6-Phosphate is Responsible for Destabilization of Glucose Transporter mRNA in Escherichia coli.[1][4] Journal of Biological Chemistry.[1] Retrieved from

-

Thermo Fisher Scientific. D-Fructose-6-phosphate disodium salt, 95% Product Overview. Retrieved from [1]

-

Berg, J. M., Tymoczko, J. L., & Stryer, L. Glycolysis Is an Energy-Conversion Pathway in Many Organisms. Biochemistry.[1][5][6] 5th edition. Retrieved from

Sources

- 1. D-Fructose 6-Phosphate Disodium Salt Hyd - Yorlab [yorlab.co.uk]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Sigma Aldrich Fine Chemicals Biosciences D-Fructose 6-phosphate disodium | Fisher Scientific [fishersci.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. youtube.com [youtube.com]

- 6. D-フルクトース 6-リン酸 二ナトリウム塩 水和物 ≥98%, amorphous powder | Sigma-Aldrich [sigmaaldrich.com]

Troubleshooting low signal in phosphofructokinase assays with D-Fructose-6-phosphate

Subject: Diagnostic & Optimization Guide for Low Signal in PFK-1 Assays using D-Fructose-6-phosphate (F6P). From: Dr. Alex V., Senior Application Scientist To: Research Team

Introduction

Welcome to the technical support center. If you are observing low signal, non-linear kinetics, or complete assay failure in your Phosphofructokinase-1 (PFK-1) experiments, you are likely encountering one of three common pitfalls: allosteric inhibition by your own substrate (ATP) , pH-dependent inactivation , or rate-limiting coupling enzymes .

PFK-1 is the "gatekeeper" of glycolysis and is structurally complex. Unlike simple Michaelis-Menten enzymes, mammalian PFK-1 is a homotetramer subject to tight allosteric regulation. This guide moves beyond basic protocol steps to address the physicochemical realities of the enzyme.

Part 1: The Diagnostic "Triage"

Before altering reagent concentrations, determine the nature of your low signal using this logic flow.

Visual 1: Troubleshooting Logic Tree